molecular formula C8H15NO4 B13631724 2-Acetamido-5-methoxypentanoic acid

2-Acetamido-5-methoxypentanoic acid

Cat. No.: B13631724
M. Wt: 189.21 g/mol
InChI Key: FRZAFCAUDYBIEF-UHFFFAOYSA-N
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Description

2-Acetamido-5-methoxypentanoic acid is an organic compound with a unique structure that includes an acetamido group and a methoxy group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the acylation of 5-methoxypentanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out in a solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Acetamido-5-methoxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Acetamido-5-methoxypentanoic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Acetamido-2-hydroxy benzoic acid: This compound has similar functional groups but a different backbone structure.

    3-Acetamido-5-acetylfuran: Another compound with an acetamido group, but with a furan ring instead of a pentanoic acid backbone.

Uniqueness

2-Acetamido-5-methoxypentanoic acid is unique due to its specific combination of functional groups and its pentanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-acetamido-5-methoxypentanoic acid

InChI

InChI=1S/C8H15NO4/c1-6(10)9-7(8(11)12)4-3-5-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

FRZAFCAUDYBIEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCOC)C(=O)O

Origin of Product

United States

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